molecular formula C16H14N4O2S B11652726 4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B11652726
M. Wt: 326.4 g/mol
InChI Key: LBOIGWDCWAKIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: Benzimidazole derivative, isothiocyanate

    Conditions: Mild heating, solvent (e.g., ethanol)

    Reaction: Nucleophilic addition to form the carbamothioyl derivative

  • Step 3: Methylation of Benzamide

      Reactants: Benzimidazole-carbamothioyl derivative, methylating agent (e.g., methyl iodide)

      Conditions: Basic medium, room temperature

      Reaction: Alkylation to introduce the methyl group

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

    • Step 1: Synthesis of Benzimidazole Core

        Reactants: o-phenylenediamine, carboxylic acid

        Conditions: Acidic medium, elevated temperature

        Reaction: Condensation reaction to form benzimidazole

    Chemical Reactions Analysis

    Types of Reactions

    4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to alter the oxidation state of the benzimidazole core or other functional groups.

      Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the benzamide moiety.

    Common Reagents and Conditions

      Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

      Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

      Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

    Biology

    In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be explored for similar applications, given its structural features.

    Medicine

    The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Benzimidazole derivatives have shown promise in treating diseases like cancer, bacterial infections, and viral infections.

    Industry

    In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

    Mechanism of Action

    The mechanism of action of 4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The carbamothioyl group may enhance binding affinity or specificity, while the methyl group could influence the compound’s pharmacokinetic properties.

    Comparison with Similar Compounds

    Similar Compounds

      Benzimidazole: The parent compound, known for its broad range of biological activities.

      2-Methylbenzimidazole: A methylated derivative with enhanced biological activity.

      N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide: A similar compound lacking the methyl group, used for comparison in activity studies.

    Uniqueness

    4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to the presence of both the carbamothioyl and methyl groups, which may confer distinct biological and chemical properties. These modifications can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for further research and development.

    Properties

    Molecular Formula

    C16H14N4O2S

    Molecular Weight

    326.4 g/mol

    IUPAC Name

    4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

    InChI

    InChI=1S/C16H14N4O2S/c1-9-2-4-10(5-3-9)14(21)20-16(23)17-11-6-7-12-13(8-11)19-15(22)18-12/h2-8H,1H3,(H2,18,19,22)(H2,17,20,21,23)

    InChI Key

    LBOIGWDCWAKIBC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.